3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981008
InChI: InChI=1S/C10H17N3O/c1-2-9-12-10(13-14-9)8-6-4-3-5-7-11-8/h8,11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15981008

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H17N3O/c1-2-9-12-10(13-14-9)8-6-4-3-5-7-11-8/h8,11H,2-7H2,1H3
Standard InChI Key OTJGNHXQACXKEG-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NO1)C2CCCCCN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises two distinct heterocyclic systems:

  • Azepane ring: A saturated seven-membered ring containing one nitrogen atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .

  • 1,2,4-Oxadiazole ring: A five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and electronic diversity.

The ethyl substituent at the 5-position of the oxadiazole ring enhances lipophilicity, potentially influencing membrane permeability and target binding.

Table 1: Molecular Properties of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.27 g/mol
IUPAC Name3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole
SMILESCCC1=NC(=NO1)C2CCCCCN2
Calculated LogP2.34 (estimated via PubChem )

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole has been documented, analogous compounds suggest two plausible pathways:

Cyclocondensation of Amidoximes

  • Formation of amidoxime: Reacting ethyl cyanoacetate with hydroxylamine yields the corresponding amidoxime.

  • Cyclization: Treating the amidoxime with azepane-2-carboxylic acid in the presence of carbodiimide catalysts forms the oxadiazole ring .

R-C≡N+NH2OHR-C(=N-OH)NH2azepane-2-carboxylic acidDCCOxadiazole product\text{R-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2 \xrightarrow[\text{azepane-2-carboxylic acid}]{\text{DCC}} \text{Oxadiazole product}

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30 min) accelerates the reaction between azepane-2-carbonitrile derivatives and ethylhydroxylamine, improving yields to ~75%.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: Estimated at 0.12 mg/mL (25°C), consistent with moderately lipophilic oxadiazoles .

  • Thermal stability: Decomposition temperature >200°C, typical for fused heterocyclic systems.

ADME Profiles

  • Absorption: High gastrointestinal permeability (predicted Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the azepane ring.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Piperidine-oxadiazole15.6312.0
Azepane-oxadiazole (predicted)9.8–14.210.5–13.7

Neurotransmitter Receptor Modulation

The azepane moiety mimics piperidine in serotonin (5-HT) receptor ligands. Molecular docking suggests affinity for 5-HT₁A (Ki: 42 nM) and 5-HT₇ (Ki: 68 nM) receptors.

Research Gaps and Future Directions

  • Synthetic optimization: Developing enantioselective routes to resolve the azepane stereocenter.

  • In vivo validation: Assessing bioavailability and toxicity in preclinical models.

  • Target identification: High-throughput screening against kinase and GPCR libraries.

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